3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide
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Overview
Description
SW2_152F: is a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD). It has a dissociation constant (Kd) of 80 nM and displays 24-1000-fold selectivity for CBX2 ChD over other CBX paralogs in vitro . This compound is also a click chemistry reagent containing an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SW2_152F involves the use of DNA-encoded libraries (DELs) to identify modifications that confer both selectivity and potency for the chromodomain of CBX2 . The compound is synthesized using traditional solid-phase peptide synthesis (SPPS) methods .
Industrial Production Methods: : Industrial production methods for SW2_152F are not extensively documented. the synthesis typically involves the preparation of peptides using SPPS and subsequent modifications to achieve the desired selectivity and potency .
Chemical Reactions Analysis
Types of Reactions: : SW2_152F undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions due to its alkyne group . This reaction is a type of click chemistry, which is widely used for bioconjugation and labeling applications.
Common Reagents and Conditions: : The primary reagents used in the CuAAc reaction with SW2_152F are azide-containing molecules and copper catalysts . The reaction conditions typically involve mild temperatures and the presence of a copper catalyst to facilitate the cycloaddition.
Major Products: : The major products formed from the CuAAc reaction with SW2_152F are triazole-linked conjugates, which are useful for various bioconjugation applications .
Scientific Research Applications
Chemistry: : SW2_152F is used as a click chemistry reagent for bioconjugation and labeling applications .
Biology: : In biological research, SW2_152F is used to study the role of CBX2 in various cellular processes. It has been shown to inhibit the growth of triple-negative breast cancer cells and the neuroendocrine differentiation of prostate cancer cells .
Medicine: : SW2_152F has potential therapeutic applications in cancer treatment. It inhibits CBX2 chromatin binding, which is crucial for the progression of certain cancers, including triple-negative breast cancer and neuroendocrine prostate cancer .
Industry: : In the pharmaceutical industry, SW2_152F is used as a research tool to develop new therapeutic strategies targeting CBX2 .
Mechanism of Action
SW2_152F exerts its effects by selectively inhibiting the chromatin binding of CBX2 . CBX2 is a component of the polycomb repressive complex 1 (PRC1), which causes gene silencing by modifying chromatin structure . By inhibiting CBX2, SW2_152F disrupts the repression of tumor suppressor genes and oncogenic signaling pathways, such as mTORC1 and E2F signaling . This leads to reduced cell growth and viability in cancer cells .
Comparison with Similar Compounds
Similar Compounds
SW2_152F_Kme3: A similar compound with modifications to enhance selectivity and potency.
SW3_45A_FL: Another related compound used for bioconjugation applications.
SW3_4D_FL: A compound with similar applications in click chemistry.
Uniqueness: : SW2_152F is unique due to its high selectivity for CBX2 ChD and its ability to undergo CuAAc reactions . This makes it a valuable tool for studying CBX2-related cellular processes and developing targeted cancer therapies .
Properties
Molecular Formula |
C45H62Cl3N7O8 |
---|---|
Molecular Weight |
935.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
AIAWLHFAIHGOGP-NLQBKIGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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